molecular formula C6H6N4 B14856467 3,5-Diaminopyridine-2-carbonitrile

3,5-Diaminopyridine-2-carbonitrile

Cat. No.: B14856467
M. Wt: 134.14 g/mol
InChI Key: YUJIMZVDTNCSEI-UHFFFAOYSA-N
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Description

3,5-Diaminopyridine-2-carbonitrile is an organic compound with the molecular formula C6H6N4 It is a derivative of pyridine, characterized by the presence of two amino groups at positions 3 and 5, and a nitrile group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diaminopyridine-2-carbonitrile typically involves the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide. The reaction is carried out in N,N-dimethylformamide (DMF) at 120°C for 6 hours to achieve the best yield . This method is a common approach for introducing nitrile groups into aromatic compounds.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyanation reactions using metal cyanides, similar to the laboratory synthesis. The use of palladium or copper catalysis can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diaminopyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3,5-Diaminopyridine-2-carbonitrile and its derivatives often involves the inhibition or modulation of specific molecular targets. For example, derivatives like amifampridine (3,4-diaminopyridine) block presynaptic potassium channels, prolonging the action potential and increasing presynaptic calcium concentrations . This mechanism is crucial in the treatment of neuromuscular disorders such as Lambert-Eaton myasthenic syndrome.

Comparison with Similar Compounds

Uniqueness: 3,5-Diaminopyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

3,5-diaminopyridine-2-carbonitrile

InChI

InChI=1S/C6H6N4/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,8-9H2

InChI Key

YUJIMZVDTNCSEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1N)C#N)N

Origin of Product

United States

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